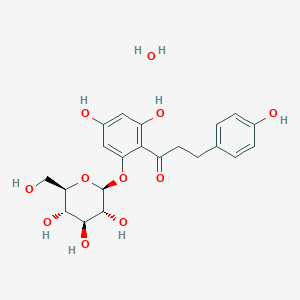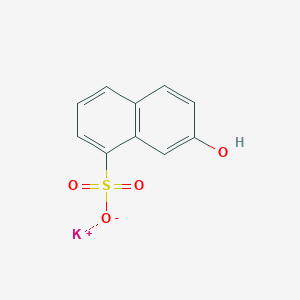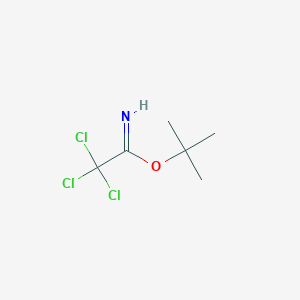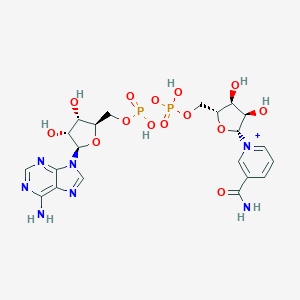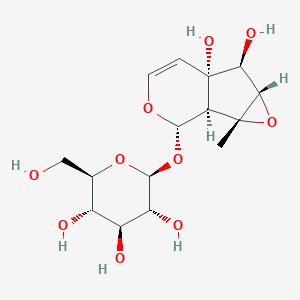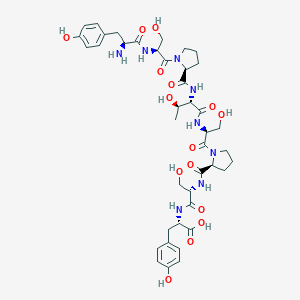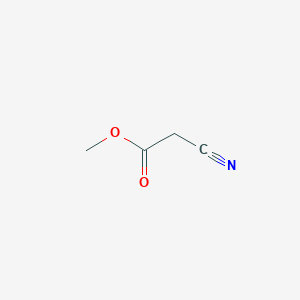
Saxalin
Vue d'ensemble
Description
“Saxalin” is a furanocoumarin that can be found in Harbouria trachypleura . Furanocoumarins are a type of organic chemical compound produced by a variety of plants.
Molecular Structure Analysis
The molecular weight of Saxalin is 322.74 and its formula is C16H15ClO5 . The SMILES representation of its structure is O=C1C=CC2=C (OCC (O)C © (Cl)C)C3=C (OC=C3)C=C2O1 .
Physical And Chemical Properties Analysis
Saxalin is a furanocoumarin with a molecular weight of 322.74 and a formula of C16H15ClO5 . Further physical and chemical properties are not detailed in the available sources.
Applications De Recherche Scientifique
Small-Angle X-ray Scattering (SAXS) is a versatile biophysical method used extensively in scientific research, particularly for studying the structure of biological macromolecules in solution. SAXS provides essential information on the overall shape, structural transitions, and assembly state of proteins, nucleic acids, and various macromolecular complexes, often complementing high-resolution methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR).
Structural Analysis and Characterization
- Overall Structure and Flexibility: SAXS is instrumental in analyzing the overall structure and flexibility of biological macromolecules, including intrinsically disordered proteins (IDPs) (Kikhney & Svergun, 2015).
- Repository for Biological Data: The Small-Angle Scattering Biological Data Bank (SASBDB) provides a comprehensive repository of SAS experimental data and models, reflecting the significant advances in SAXS research (Valentini et al., 2014).
- Biomolecular Dynamics: Combining SAXS with NMR offers insights into biomolecular dynamics and interactions in solution, aiding in understanding conformational changes and interactions (Mertens & Svergun, 2017).
Applications in Structural Biology and Nanotechnology
- Cancer Research: The SAXS Core Facility at the Center for Cancer Research demonstrates SAXS's role in structural studies of nucleic acids, proteins, and various complexes, crucial for understanding molecular mechanisms in cancer research (Fan & Wang, 2018).
- Protein-Protein Interactions: Advanced use of SAXS can reveal transient protein-protein interactions and large conformational changes, otherwise unobservable in crystal structures (Skou et al., 2014).
- Nanocomposites in Solution: SAXS is also used for the characterization of biological macromolecules and nanocomposite particles in solution, offering three-dimensional, low-resolution models (Blanchet & Svergun, 2013).
High-Throughput Analyses and Super-Resolution
- High-Throughput SAXS: High-throughput SAXS analyses enable rapid structural characterization of a wide range of proteins, distinguishing aggregated and unfolded proteins and determining their shapes and structures (Hura et al., 2009).
- Super-Resolution SAXS: Super-resolution techniques in SAXS extend its data analysis to higher resolutions, aiding in integrative structural biology and providing insights into macromolecular behavior in solution (Rambo & Tainer, 2013).
Propriétés
IUPAC Name |
4-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)13(18)8-21-15-9-3-4-14(19)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHPWCUVCZXUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957566 | |
| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saxalin | |
CAS RN |
36150-06-8 | |
| Record name | Saxalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




